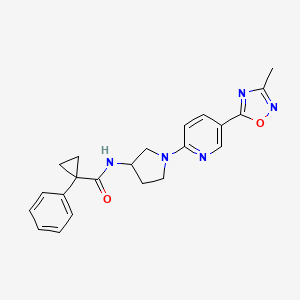

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrrolidine scaffold substituted with a pyridine moiety bearing a 3-methyl-1,2,4-oxadiazole group. The structure is further modified by a 1-phenylcyclopropanecarboxamide substituent. The compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where conformational constraints and heteroaromatic interactions are critical.

Propriétés

IUPAC Name |

N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15-24-20(29-26-15)16-7-8-19(23-13-16)27-12-9-18(14-27)25-21(28)22(10-11-22)17-5-3-2-4-6-17/h2-8,13,18H,9-12,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRZFUVHRQEZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects based on recent research findings.

Chemical Structure

The compound consists of multiple functional groups that contribute to its biological properties. The key components include:

- Pyridinyl and pyrrolidinyl moieties

- A cyclopropanecarboxamide structure

- An oxadiazole ring which is known for its diverse biological activities

Biological Activity Overview

Recent studies have investigated the biological activity of this compound across various domains:

Antimicrobial Activity

Research has shown that derivatives of compounds similar to N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against common pathogens such as Escherichia coli and Pseudomonas aeruginosa were reported as low as 0.21 µM for structurally related compounds, suggesting strong antibacterial potential .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Example 1 | 0.21 | E. coli |

| Example 2 | 0.35 | P. aeruginosa |

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated. In vitro studies have shown:

- Significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.

Neurological Effects

The compound's potential role as an orexin receptor antagonist has also been explored:

- Orexin receptors are implicated in sleep regulation and appetite control. Compounds targeting these receptors have shown promise in treating sleep disorders and obesity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited selective activity against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion tests .

- Cytotoxicity Assessment : In a cytotoxicity study using MTT assays on HaCat and Balb/c 3T3 cells, compounds structurally related to N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide demonstrated promising results, indicating a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies reveal the binding interactions of the compound with key protein targets involved in bacterial resistance mechanisms:

| Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| MurD | -8.7 | Hydrogen bonds |

| DNA Gyrase | -9.2 | Pi-Pi stacking |

These interactions suggest that the compound could effectively inhibit bacterial growth by disrupting essential cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The provided evidence lists compounds with overlapping structural motifs but lacks explicit comparative data. Below is an analysis based on structural analogs and inferred properties:

Key Structural Features and Analog Comparisons

| Compound ID/Name | Core Scaffold | Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrrolidine-pyridine-oxadiazole | 3-methyl-1,2,4-oxadiazole, cyclopropane | Hypothesized kinase inhibition |

| 1223585-67-8 (3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide) | Pyrazine-indole | Cyclopropane, fluoroindole | Neurokinase/GPCR modulation |

| 1221878-83-6 ((S)-3-benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide) | Triazole-propanamide | Fluorophenoxy, triazole | Anti-inflammatory/anticancer |

Analysis of Structural Differences

Heterocyclic Core: The target compound’s pyrrolidine-pyridine-oxadiazole system contrasts with the pyrazine-indole (1223585-67-8) and triazole-propanamide (1221878-83-6) scaffolds.

Substituent Effects :

- The cyclopropane group in the target compound and 1223585-67-8 may confer rigidity and metabolic stability compared to the flexible benzyloxy chain in 1221878-83-4.

- The 3-methyl group on the oxadiazole (target) vs. the 4-methyltriazole (1221878-83-6) could influence steric hindrance and solubility.

Pharmacokinetic Implications :

- Fluorine in 1223585-67-8 and 1221878-83-6 enhances membrane permeability and bioavailability, whereas the target compound lacks halogenation, which may reduce lipophilicity .

Limitations and Recommendations

The evidence lacks peer-reviewed studies on the target compound, necessitating caution in extrapolating properties from analogs. Future work should prioritize:

- Synthetic Optimization : Modify halogenation or cyclopropane positioning to balance potency and pharmacokinetics.

- Crystallographic Analysis : Employ SHELX or similar tools to resolve 3D structures and guide structure-activity relationship (SAR) studies.

- In Vitro Screening : Compare the compound with analogs against relevant biological targets (e.g., kinases, GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.